molecular formula C12H11NO B2506116 2-[(Pyridin-4-yl)methyl]phenol CAS No. 174406-31-6

2-[(Pyridin-4-yl)methyl]phenol

Cat. No.: B2506116
CAS No.: 174406-31-6
M. Wt: 185.226
InChI Key: SHBJTFKANZPDON-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methyl]phenol is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a solid supplied for research purposes. Compounds featuring phenol and pyridine motifs in a single architecture, such as this one, are of significant interest in materials science and coordination chemistry. Structurally related molecules, particularly Schiff base ligands derived from similar building blocks, are extensively studied for their ability to form complexes with various transition metals like Copper (Cu), Nickel (Ni), and Cobalt (Co) . These metal complexes are valuable for researching applications in diverse fields, including the development of conductive polymers, anti-microbial agents, and antistatic materials . The presence of both phenolic oxygen and pyridinic nitrogen atoms provides potential chelation sites for metal ions, making this compound a versatile precursor or model compound for synthesizing novel oligomeric materials and studying their properties . This product is intended for research applications in a controlled laboratory setting and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJTFKANZPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174406-31-6
Record name 2-[(pyridin-4-yl)methyl]phenol
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Contextual Significance of Pyridine Phenol Architectures in Organic Chemistry

Pyridine-phenol architectures are foundational motifs in organic chemistry, recognized for their versatile applications. These structures, which combine a basic pyridine (B92270) ring with an acidic phenol (B47542) group, are integral to the design of ligands for metal complexes, catalysts, and molecules with specific biological activities. researchgate.netelsevierpure.comscispace.com The presence of both hydrogen-bond donor (phenol) and acceptor (pyridine) sites within the same molecule allows for the formation of intricate intermolecular and intramolecular hydrogen-bonding networks. researchgate.netelsevierpure.com This characteristic is crucial in the development of supramolecular assemblies and materials with tailored properties. Furthermore, these architectures serve as valuable scaffolds in medicinal chemistry, with derivatives exhibiting a range of biological effects. ontosight.aiontosight.ai

Rationale for Academic Investigation of 2 Pyridin 4 Yl Methyl Phenol

The specific arrangement of the pyridine (B92270) and phenol (B47542) rings in 2-[(Pyridin-4-yl)methyl]phenol, connected by a methylene (B1212753) bridge, has driven its academic investigation. This linker provides flexibility, allowing the two aromatic rings to adopt various conformations, which can be crucial for binding to target molecules or forming specific crystal lattice structures. Researchers are particularly interested in how this structural flexibility and the electronic properties of the pyridine and phenol moieties influence the compound's reactivity, coordination chemistry, and potential applications. Studies have explored its use as a ligand in the formation of metal complexes and as a building block for more complex organic molecules. researchgate.netcomu.edu.trresearchgate.net

Overview of Current Research Trajectories and Gaps

Established Synthetic Pathways to this compound

Established methods for synthesizing pyridyl-substituted phenols often involve the reaction of a hydroxyl-containing aromatic compound with a pyridine derivative. For instance, the synthesis of a structural isomer, 4-(Pyridin-2-ylmethyl)phenol, is achieved by reacting 4-hydroxybenzyl alcohol with 2-bromopyridine. This reaction proceeds in the presence of a base like potassium carbonate in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate nucleophilic substitution. A similar strategy can be envisioned for the target molecule, this compound, by reacting 2-hydroxybenzyl alcohol (salicyl alcohol) with a 4-halomethylpyridine. Another approach involves the reduction of a Schiff base precursor. The Schiff base, formed by the condensation of an appropriate aminophenol and a pyridinecarboxaldehyde, can be reduced to the desired aminomethylphenol. grafiati.com

Multicomponent Reaction Strategies for Phenol-Amine-Aldehyde Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer an efficient route to complex molecules. nih.gov These reactions are advantageous due to their high atom economy, step efficiency, and the ability to generate molecular diversity. nih.govresearchgate.net

Pseudo-Betti Reaction and Aminoalkylation Protocols for Phenolic Compounds

The Betti reaction and related aminoalkylation protocols represent a powerful class of MCRs for synthesizing aminomethylphenols. nih.govresearchgate.net The classic Betti reaction involves the condensation of a phenol (B47542), an aldehyde, and ammonia (B1221849) or an amine. nih.govresearchgate.net A variation, known as the pseudo-Betti reaction, utilizes a pre-formed imine that reacts with a phenol. nih.govresearchgate.netresearchgate.net

Research has demonstrated the synthesis of novel 2-[phenyl(pyridin-2-ylamino)methyl]phenols through a one-pot, three-component reaction of a phenol, an aromatic aldehyde, and 2-aminopyridine. nih.govresearchgate.netcncb.ac.cnnih.gov This reaction proceeds efficiently at 80°C under solvent-free conditions, highlighting an environmentally friendly approach. nih.govresearchgate.netcncb.ac.cnnih.govbrieflands.com The mechanism involves the initial formation of an imine from the aldehyde and aminopyridine, which is then attacked by the phenol at the ortho position to the hydroxyl group. This regioselectivity is likely directed by hydrogen bonding in the transition state. researchgate.net Yields for these reactions are reported to be good to high, ranging from 40% to 97%. nih.govresearchgate.netcncb.ac.cnnih.gov

The reaction conditions and yields for the synthesis of various pseudo-Betti bases are summarized below:

Phenol ReactantAldehyde ReactantAmine ReactantConditionsYield (%)
PhenolBenzaldehyde2-Aminopyridine80°C, 2h, solvent-freeGood
o-CresolBenzaldehyde2-Aminopyridine80°C, 30 min, solvent-freeHigh
m-CresolBenzaldehyde2-Aminopyridine80°C, 30 min, solvent-freeHigh
p-CresolBenzaldehyde2-Aminopyridine80°C, 30 min, solvent-freeHigh
Phenolp-Tolualdehyde2-Aminopyridine80°C, solvent-freeGood-High
Phenolp-Anisaldehyde2-Aminopyridine80°C, solvent-freeGood-High
Phenolo-Chlorobenzaldehyde2-Aminopyridine80°C, solvent-freeGood-High
Phenolm-Nitrobenzaldehyde2-Aminopyridine80°C, solvent-freeGood-High

Condensation Reactions in the Formation of Pyridine-Phenol Schiff Bases

Schiff bases, characterized by an imine (-C=N-) group, are valuable intermediates in organic synthesis and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Pyridine-phenol Schiff bases are synthesized by reacting a pyridinecarboxaldehyde with an aminophenol or a salicylaldehyde (B1680747) derivative with an aminopyridine. frontiersin.orgrsc.org

For example, 2-{[(E)-Pyridin-3-ylmethylidene]amino}phenol is synthesized by the condensation of pyridine-3-carboxaldehyde and 2-aminophenol (B121084) in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. Similarly, new Schiff bases have been prepared by reacting 3-hydroxy-4-pyridinecarboxaldehyde with various substituted anilines. researchgate.net These reactions are often carried out in alcoholic solvents and can sometimes be facilitated by acid catalysts. nih.gov The resulting Schiff bases can be isolated and, if desired, the imine bond can be subsequently reduced to form the corresponding aminomethylphenol structure, providing an indirect route to analogs of this compound. grafiati.com

Transition Metal-Catalyzed Syntheses of Pyridyl-Substituted Phenols

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic structures like pyridyl-substituted phenols. beilstein-journals.orgbeilstein-journals.org These methods often offer high efficiency and functional group tolerance. beilstein-journals.orgmdpi.com

One major approach is the Ullmann-type coupling reaction, which can be used to form C-O bonds, thereby constructing the phenol moiety. beilstein-journals.orgrsc.org For instance, copper-catalyzed hydroxylation of aryl halides is a well-established method. beilstein-journals.org In a relevant example, CuI was used as a catalyst with 5-bromo-2-(1H-imidazol-2-yl)pyridine as a ligand to synthesize phenols from aryl bromides in a mixed solvent system at 120°C. beilstein-journals.org

Another powerful strategy is the direct C-H activation and functionalization of arenes, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org Palladium-catalyzed C-H hydroxylation of 2-arylpyridines has been achieved using n-butyraldehyde and oxygen, affording 2-(pyridin-2-yl)phenols in good yields. beilstein-journals.org Furthermore, cobalt-catalyzed [2+2+2] cyclization reactions of nitriles with diynes have been employed to construct the pyridine ring itself, which can be a route to ferrocenyl-substituted pyridylphenols. acs.org These catalytic systems demonstrate the potential for creating the pyridyl-phenol linkage through various bond-forming strategies.

Environmentally Conscious Synthetic Approaches for this compound Derivatives (e.g., Solvent-Free Conditions)

Growing emphasis on green chemistry has spurred the development of environmentally benign synthetic methods. For the synthesis of this compound analogs, solvent-free reaction conditions are a notable advancement. nih.govresearchgate.netcncb.ac.cn

As detailed in section 2.2.1, the pseudo-Betti reaction for the synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenols has been successfully carried out without any solvent. nih.govresearchgate.netcncb.ac.cnnih.gov This one-pot aminoalkylation, reacting phenols with imines generated from aldehydes and 2-aminopyridine, proceeds at 80°C. nih.govresearchgate.netcncb.ac.cnnih.govbrieflands.com The method is lauded for its operational simplicity, rapid reaction times (as short as 30 minutes for activated phenols), and high yields (40-97%), while avoiding the use of potentially hazardous and costly solvents. nih.govresearchgate.netcncb.ac.cnnih.govbrieflands.com Such solventless protocols not only reduce environmental impact but can also simplify product purification. researchgate.netbrieflands.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods probe the vibrational and rotational energy states of a molecule, providing a unique fingerprint based on its atomic composition and structure.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present. For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm its structure.

Key expected vibrational modes include:

O-H Stretching: A broad absorption band, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl (-OH) group. This broadening is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on both the pyridine and phenol rings.

C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region are assigned to the stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond of the pyridine ring. For instance, in a related compound, 2-(phenyl(pyridin-2-ylamino)methyl)phenol, characteristic peaks for aromatic C=C stretching are observed at 1554 and 1470 cm⁻¹, with a C=N vibration at 1620 cm⁻¹. nih.gov

C-O Stretching: The stretching vibration of the phenolic carbon-oxygen bond typically appears as a strong band in the 1200-1260 cm⁻¹ region.

The synthesis of related oligomers, such as oligo-2-[(pyridine-4-yl-imino) methyl] phenol, has been confirmed using FT-IR, highlighting the technique's utility in characterizing the fundamental structural units. researchgate.net Similarly, studies on new 2-N-phenylamino-methyl-nitropyridine isomers use FT-IR to identify key functional groups like the nitro group (ν(NO₂)) alongside the pyridine ring vibrations. nih.gov

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. The combination of both methods provides a more complete vibrational analysis.

For this compound, Raman spectroscopy would be particularly useful for:

Characterizing the Carbon Skeleton: The symmetric breathing vibrations of the pyridine and phenol rings would produce strong and sharp Raman signals.

Studying Intermolecular Interactions: The formation of hydrogen bonds between the nitrogen of the pyridine ring and the hydroxyl group of phenol can be investigated. ias.ac.in Studies on mixtures of pyridine and phenol have shown that hydrogen bond formation affects the Raman lines of pyridine, particularly those assigned to C-N stretching (around 1218 cm⁻¹) and C=N vibrations (around 1578 cm⁻¹). ias.ac.in

Complementing FT-IR Data: Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For example, nitro group vibrations in related compounds are known to produce intense IR bands but show weak Raman activity. nih.gov

The characterization of related polymeric structures, such as poly-2-[(4-pyridilmethylene)-imino] phenol, has also utilized vibrational spectroscopy to confirm their formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectroscopic Data Interpretation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule and their electronic environments. The spectrum of this compound is expected to show distinct signals for each unique proton.

The anticipated signals are:

Pyridine Protons: The pyridine ring has two sets of chemically non-equivalent protons. The two protons adjacent to the nitrogen atom (α-protons, H-2/H-6) would appear as a doublet at a downfield chemical shift (typically δ 8.5-8.7 ppm) due to the electron-withdrawing effect of the nitrogen. The two protons at the β-positions (H-3/H-5) would appear as another doublet at a slightly more upfield position (typically δ 7.1-7.3 ppm).

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the two rings would appear as a sharp singlet, expected in the range of δ 3.9-4.2 ppm.

Phenol Ring Protons: The four protons on the phenol ring are chemically distinct and would give rise to a set of multiplets in the aromatic region (δ 6.7-7.2 ppm). Their exact splitting patterns would depend on their coupling with each other.

Phenolic Proton (-OH): The hydroxyl proton signal is typically a broad singlet that can appear over a wide range of chemical shifts (δ 4-12 ppm), and its position is sensitive to solvent, concentration, and temperature.

The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

Proton TypePredicted Chemical Shift (δ ppm)Multiplicity
Pyridine H-2, H-68.5 - 8.7Doublet
Pyridine H-3, H-57.1 - 7.3Doublet
Phenol Ring Protons6.7 - 7.2Multiplets
Methylene Protons3.9 - 4.2Singlet
Phenolic -OH4.0 - 12.0Broad Singlet

Note: These are predicted values based on general principles and data from related structures.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, which lacks symmetry, a total of 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The expected chemical shift regions are:

Pyridine Carbons: The carbons of the pyridine ring typically resonate in the δ 120-150 ppm range. The carbons adjacent to the nitrogen (C-2/C-6) are found at approximately δ 150 ppm, while the C-4 carbon attached to the methylene group would also be in a similar downfield region. The C-3/C-5 carbons appear further upfield.

Phenol Ring Carbons: The carbon atom bearing the hydroxyl group (C-OH) is the most deshielded of the phenol ring carbons, appearing around δ 155-160 ppm. docbrown.info The other aromatic carbons resonate in the δ 115-130 ppm range. docbrown.info

Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene bridge is expected to produce a signal in the upfield region, typically around δ 40-50 ppm.

The following table summarizes the predicted ¹³C NMR chemical shifts.

Carbon TypePredicted Chemical Shift (δ ppm)
Pyridine C-2, C-6~150
Pyridine C-4~148
Pyridine C-3, C-5~124
Phenol C-OH155 - 160
Phenol Ring Carbons115 - 130
Methylene Carbon40 - 50

Note: These are predicted values based on general principles and data from related structures like phenol and various pyridine derivatives. nih.govdocbrown.info

Advanced Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules. wikipedia.org

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. This would confirm the connectivity within the pyridine ring (e.g., a correlation between the H-2/6 and H-3/5 signals) and within the phenol ring. No correlation would be seen between the methylene singlet and any aromatic protons, confirming its role as a linker.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation beyond directly coupled protons to include all protons within a single spin system. ipb.pt A cross-peak appears between all protons belonging to the same coupling network. In this molecule, irradiating one of the pyridine proton signals would ideally reveal all other protons on the pyridine ring. Similarly, irradiating a proton on the phenol ring would highlight all other protons on that specific ring. This is particularly useful for separating the signals of the two different aromatic systems which might overlap in the 1D spectrum. ipb.ptnih.gov

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could further be used to correlate the proton signals with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC), providing definitive confirmation of the entire molecular framework. wikipedia.org

Coordination Chemistry and Ligand Properties of 2 Pyridin 4 Yl Methyl Phenol Systems

Design Principles for 2-[(Pyridin-4-yl)methyl]phenol as a Ligand

From a theoretical standpoint, the molecular architecture of this compound suggests its potential to act as a bidentate ligand. The design incorporates two key donor groups: the phenolic oxygen and the pyridinic nitrogen. This N,O donor set is a common motif in the design of ligands for a variety of metal ions.

The flexible methylene (B1212753) (-CH₂-) bridge connecting the phenol (B47542) and pyridine (B92270) rings allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. The deprotonation of the phenolic hydroxyl group would create a monoanionic ligand, which can form strong bonds with cationic metal centers. The pyridine ring, a neutral donor, completes the chelation. The specific use of a pyridin-4-yl isomer, where the nitrogen is para to the methylene bridge, would likely favor the formation of polynuclear or metal-organic framework structures, as the nitrogen donor atom is directed away from the primary chelation site, making it available to coordinate to a second metal center. This contrasts with pyridin-2-yl isomers, which typically form mononuclear complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

Despite the promising design principles, a comprehensive search of chemical databases and scientific literature yielded no specific examples of synthesized metal complexes using this compound as the primary ligand. Therefore, no experimental data can be provided on its complexation with transition metals or the coordination modes and geometries that would result.

Complexation with Transition Metal Ions (e.g., Copper(II), Zinc(II), Iron(II), Cobalt(II), Nickel(II))

There are no available research articles detailing the reaction of this compound with salts of copper(II), zinc(II), iron(II), cobalt(II), or nickel(II).

Exploration of Coordination Modes and Geometries

Without synthesized complexes, any discussion of coordination modes (e.g., monodentate, bidentate, bridging) and the resulting geometries (e.g., tetrahedral, square planar, octahedral) remains purely speculative.

Catalytic Applications of this compound Metal Complexes (e.g., Ethylene (B1197577) Oligomerization)

Consistent with the lack of synthesized complexes, there is no information regarding the use of this compound metal complexes in any catalytic applications, including the specified example of ethylene oligomerization. While related phenol- and pyridine-containing ligands have been employed in catalysis, the strict focus on the title compound precludes discussion of these analogues.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl Methyl Phenol and Its Analogs

Density Functional Theory (DFT) Based Approaches

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as atoms and molecules. DFT methods are employed to predict a wide array of molecular properties by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For flexible molecules like 2-[(Pyridin-4-yl)methyl]phenol, which have rotatable bonds, multiple stable conformations (conformers) may exist. Conformer analysis is performed to identify these different stable structures and determine their relative energies.

Studies on analogous structures, such as Schiff base derivatives of pyridine (B92270) and phenol (B47542), have demonstrated that the orientation between the pyridine and phenol rings is a critical geometric parameter. For instance, in a related compound, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, DFT calculations at the B3LYP/6-311G(d,p) level accurately predicted the non-planar structure, with specific dihedral angles between the aromatic rings that were in good agreement with experimental X-ray crystallography data. The optimization process provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Illustrative Optimized Geometric Parameters for a Pyridine-Phenol Analog (Note: Data is based on a structurally similar compound, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, for illustrative purposes.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthN1—C81.368 Å
N2=C141.256 Å
C4—C71.512 Å
Bond AngleC11—N2—C14121.54°
N1—C7—C4112.28°
Dihedral AngleC4—C7—N1—C8-166.34°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is also vital for understanding charge transfer interactions within the molecule. In pyridine-phenol derivatives, the HOMO is often localized on the electron-rich phenol ring, while the LUMO may be distributed across the pyridine moiety, indicating a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine-Phenol Analog (Note: Data is based on a structurally similar compound for illustrative purposes.)

ParameterEnergy (a.u.)
EHOMO-0.20132
ELUMO-0.07241
HOMO-LUMO Gap (ΔE)0.12891

Understanding how electric charge is distributed within a molecule is essential for interpreting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on each atom.

Mulliken analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation, which can lead to unreliable results. NPA, which is part of the broader Natural Bond Orbital (NBO) analysis, is generally considered more robust and less basis set-dependent. NPA provides a more chemically intuitive picture of electron distribution. For this compound, these analyses would be expected to show a negative charge on the electronegative oxygen and nitrogen atoms and positive charges on the hydroxyl hydrogen and some carbon atoms, reflecting the polarity of the bonds.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. It is highly effective for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons (e.g., around lone pairs of oxygen or nitrogen). These are sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor (e.g., around acidic hydrogen atoms). These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red/yellow) around the phenolic oxygen and the pyridine nitrogen, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. A positive potential (blue) would be expected around the hydroxyl hydrogen atom, highlighting its character as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular interactions through second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Illustrative Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis (Note: This table presents typical interactions and plausible energy values for a pyridine-phenol derivative for illustrative purposes.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oσ(C-C)ring~ 5.2n → σ
LP(1) Nπ(C-C)ring~ 20.5n → π
π(C-C)phenolπ(C-C)pyridine~ 15.8π → π

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps predict the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites prone to different types of chemical attack:

f+(r): Indicates the site for nucleophilic attack (where an electron is accepted). This is often associated with the LUMO electron density.

f-(r): Indicates the site for electrophilic attack (where an electron is donated). This is often associated with the HOMO electron density.

f0(r): Indicates the site for radical attack.

By calculating these indices for each atom in this compound, one can create a detailed map of its chemical reactivity. For instance, atoms with high f+ values are likely to be attacked by nucleophiles, while those with high f- values are susceptible to attack by electrophiles. This analysis provides a more nuanced view of reactivity than MEP maps alone.

Prediction of Spectroscopic Parameters from Theoretical Calculations (e.g., TD-DFT for UV-Vis, Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations have become an indispensable tool in modern chemistry, offering profound insights into the spectroscopic properties of molecules. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict and interpret its spectroscopic parameters, including UV-Vis absorption spectra, vibrational frequencies (infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

TD-DFT is a robust method for calculating the electronic absorption spectra of molecules. This approach allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). The inclusion of a solvent model, for instance, the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental spectra recorded in solution.

An illustrative example of predicted UV-Vis data for this compound is presented in Table 1.

Table 1: Illustrative TD-DFT Predicted UV-Vis Absorption Data for this compound (Note: These are exemplary data for illustrative purposes.)

Calculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionTransition Character
2754.510.25HOMO -> LUMOπ→π
2405.170.18HOMO-1 -> LUMOπ→π
2155.770.32HOMO -> LUMO+1n→π*

Vibrational Frequencies

DFT calculations are also highly effective in predicting the vibrational frequencies of molecules. By optimizing the geometry of this compound and then performing a frequency calculation at the same level of theory, a full set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The analysis of the vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or pyridine ring vibrations.

Table 2 provides a hypothetical set of calculated and scaled vibrational frequencies for key functional groups in this compound.

Table 2: Exemplary Calculated Vibrational Frequencies for this compound (Note: These are exemplary data for illustrative purposes.)

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Experimental IR (cm-1)
O-H stretch365035043450
Aromatic C-H stretch3100-30002976-28803050-2950
C=N stretch (pyridine)161015461550
C-O stretch125012001210

NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the standard approach for calculating NMR chemical shifts. These calculations provide theoretical values for the isotropic shielding constants of each nucleus in the molecule. By referencing these shielding constants to that of a standard compound, typically tetramethylsilane (B1202638) (TMS), the ¹H and ¹³C NMR chemical shifts can be predicted. The accuracy of these predictions is highly dependent on the choice of functional, basis set, and the inclusion of solvent effects. Comparing the calculated chemical shifts with experimental data can aid in the assignment of complex spectra and provide confidence in the determined molecular structure.

Table 3 presents a hypothetical comparison of experimental and calculated ¹H NMR chemical shifts for this compound.

Table 3: Illustrative Calculated ¹H NMR Chemical Shifts for this compound (Note: These are exemplary data for illustrative purposes.)

ProtonExperimental δ (ppm)Calculated δ (ppm)
OH9.809.75
Py-H (α)8.508.45
Py-H (β)7.307.25
Ph-H7.20-6.807.15-6.75
CH24.003.95

Tautomeric Equilibrium and Stability Studies

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a crucial aspect to consider for molecules like this compound. This compound can potentially exist in different tautomeric forms, primarily involving the migration of the phenolic proton. The two most likely tautomers are the phenol form (A) and the zwitterionic keto form (B), where the proton has transferred from the hydroxyl group to the pyridine nitrogen.

Computational chemistry provides a powerful avenue to investigate the tautomeric equilibrium by calculating the relative energies of the different tautomers. The stability of each tautomer can be determined by optimizing their geometries and calculating their electronic energies using DFT methods. The inclusion of zero-point vibrational energy (ZPVE) corrections and thermal corrections to Gibbs free energy is essential for a more accurate prediction of their relative stabilities. The solvent environment can significantly influence the tautomeric equilibrium; therefore, the use of a continuum solvation model is critical in these calculations.

The relative Gibbs free energy (ΔG) between the tautomers can be used to estimate the equilibrium constant (KT) for the tautomerization process via the equation ΔG = -RTln(KT). A positive ΔG for the conversion of the phenol form to the keto form would indicate that the phenol form is more stable.

Table 4 illustrates a hypothetical energy profile for the tautomers of this compound in different solvents.

Table 4: Exemplary Calculated Relative Energies and Equilibrium Constants for Tautomers of this compound (Note: These are exemplary data for illustrative purposes.)

SolventRelative Energy (ΔE) of Keto Form (kcal/mol)Relative Gibbs Free Energy (ΔG) of Keto Form (kcal/mol)Equilibrium Constant (KT)Most Stable Tautomer
Gas Phase10.510.23.8 x 10-8Phenol
Chloroform5.25.02.9 x 10-4Phenol
Water1.81.66.9 x 10-2Phenol

Theoretical Investigation of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The key parameters that characterize the NLO properties of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. For this compound, these calculations can provide valuable insights into its potential as an NLO material. The first hyperpolarizability can be calculated as a derivative of the dipole moment with respect to an external electric field. The magnitude of β is influenced by factors such as the presence of donor and acceptor groups and the extent of π-conjugation. In this compound, the phenol group can act as an electron donor and the pyridine ring as an electron acceptor, which is a favorable arrangement for NLO activity.

The choice of functional and basis set is critical for obtaining reliable NLO predictions. Long-range corrected functionals are often recommended for these types of calculations.

Table 5 presents a hypothetical set of calculated NLO properties for this compound.

Table 5: Illustrative Calculated Nonlinear Optical Properties of this compound (Note: These are exemplary data for illustrative purposes.)

PropertyCalculated Value
Dipole Moment (μ) (Debye)3.5
Average Polarizability (α) (a.u.)150
First Hyperpolarizability (βtot) (a.u.)800

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported in the literature, the general methodology can be described.

A QSAR study on a series of analogs of this compound would involve several key steps:

Data Set Collection: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study on a series of phenol-pyridine derivatives, a resulting model might take the form of a linear equation, as shown below:

pIC₅₀ = c₀ + c₁logP + c₂HOMO + c₃*ASA

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

ASA is the accessible surface area (a steric descriptor).

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

Such a model could then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Mechanistic Insights into Biological Activities of 2 Pyridin 4 Yl Methyl Phenol Derivatives

Elucidation of Molecular Interaction Mechanisms (e.g., Hydrogen Bonding, Electrostatic Interactions with Biomolecules)

The structural arrangement of 2-[(pyridin-4-yl)methyl]phenol and its derivatives facilitates specific and crucial non-covalent interactions with biomolecules. These interactions are fundamental to their biological function. The phenol (B47542) group, with its hydroxyl moiety, and the pyridine (B92270) ring, with its nitrogen atom, are key players in forming these connections.

Furthermore, these derivatives can participate in intermolecular hydrogen bonding. The amino N-H group in reduced Schiff-base analogues can serve as a hydrogen-bond donor to the phenolic oxygen atom of an adjacent molecule. nih.govresearchgate.net This type of interaction can lead to the formation of higher-order structures, such as helical chains, which may be relevant for interactions with surfaces of proteins or nucleic acids. nih.govresearchgate.net The hydroxyl groups present in phenolic compounds are pivotal in their interaction with biological systems, often forming hydrogen bonds with residues like Lys1150 and Asp1270 in enzymes. nih.gov

Electrostatic interactions also play a significant role. The pyridine ring, being weakly basic, can participate in cation-π interactions, while the phenol ring can engage in π-π stacking with aromatic residues of amino acids in proteins. The combination of these directed hydrogen bonds and less specific electrostatic forces governs the binding affinity and selectivity of these molecules for their biological targets.

Table 1: Key Molecular Interactions of the this compound Scaffold

Interaction Type Description Key Structural Features Involved
Intramolecular Hydrogen Bonding The phenolic hydroxyl group donates a hydrogen to the pyridine nitrogen, forming a stable ring structure. nih.govresearchgate.net Phenol (-OH), Pyridine (N)
Intermolecular Hydrogen Bonding The N-H group of a linker can donate a hydrogen to the phenolic oxygen of a neighboring molecule, forming chains. nih.govresearchgate.net Amino Linker (-NH-), Phenol (-OH)
π-π Stacking The aromatic phenol and pyridine rings can stack with aromatic residues in biological targets like proteins. Phenol Ring, Pyridine Ring

| Electrostatic Interactions | General attractive or repulsive forces between the electron-rich phenol ring, the basic pyridine, and charged sites on biomolecules. | Pyridine Nitrogen, Phenol Hydroxyl |

Exploration of Antimicrobial Action Mechanisms (e.g., Antifungal, Antibacterial)

Derivatives of pyridine and phenol are well-documented for their antimicrobial properties. nih.gov The mechanisms underlying this activity are multifaceted, often involving the disruption of microbial cellular integrity and vital processes.

Antibacterial Mechanisms: A primary mechanism of antibacterial action for this class of compounds is the disruption of the bacterial cell membrane. mdpi.com Studies on structurally related alkyl pyridinol compounds demonstrate potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com These compounds cause significant disruption and deformation of the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.com Ruthenium polypyridine complexes derived from pyridine-containing ligands also exhibit this mode of action, effectively damaging bacterial cell membranes. frontiersin.org

Beyond direct membrane damage, some derivatives can inhibit essential bacterial enzymes. For instance, certain ruthenium complexes have been shown to possess a multi-target mechanism that includes both membrane disruption and the inhibition of topoisomerase I, an enzyme crucial for DNA replication. rsc.org The combination of the pyridine scaffold with other moieties, as seen in 2-acetylpyridine (B122185) thiosemicarbazones, can yield compounds with significant activity against a broad spectrum of bacteria. nih.gov

Antifungal Mechanisms: The antifungal activity of pyridine and phenol derivatives has been noted against various fungal strains, including species of Aspergillus and Candida. nih.govmdpi.com While the precise mechanisms are still under investigation for the specific this compound scaffold, related compounds suggest several possibilities. Phenolic compounds, in general, can disrupt fungal cell membranes, leading to cell death. researchgate.net The antifungal action of some novel pyridine derivatives has been attributed to the inhibition of key fungal enzymes such as 14α-demethylase (CYP51), which is involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Microorganism Mechanism/Activity
Alkyl Pyridinols S. aureus (including MRSA) Disrupts and deforms the cell membrane. mdpi.com
Ruthenium Polypyridine Complexes S. aureus Disrupts cell membrane; inhibits biofilm formation. frontiersin.org
Ruthenium-Anthraquinone Conjugates S. aureus Targets bacterial cell membrane and inhibits topoisomerase I. rsc.org
2-imino-3-aryl-4-thiazolidinone derivatives with pyridine scaffold Alternaria and Aspergillus strains Antifungal activity. nih.gov

Investigation of Cellular Pathway Modulation (e.g., Reactive Oxygen Species Accumulation, Mitochondrial Dysfunction)

Compounds containing pyridine and phenol moieties can exert profound effects on cellular signaling pathways, often leading to outcomes such as apoptosis or modulation of inflammatory responses. A key target of these molecules is the mitochondrion, the cell's primary site of energy production and a critical regulator of cell death pathways.

A significant body of evidence links certain pyridine derivatives to the induction of mitochondrial dysfunction. nih.gov For example, the pyridinium-based neurotoxin MPP+ is a well-known inhibitor of mitochondrial complex I, which disrupts the electron transport chain, leading to a collapse in ATP production and an increase in the formation of reactive oxygen species (ROS). nih.gov This cascade can trigger mitochondrial swelling and the release of pro-apoptotic factors. nih.gov Similarly, other heterocyclic derivatives have been shown to induce mitochondrial dysfunction by causing a decrease in the mitochondrial membrane potential, which is a hallmark of early apoptosis. nih.gov

The phenolic component of the scaffold also contributes to cellular pathway modulation. Phenolic compounds are known to influence a wide array of inflammation-associated signaling pathways. nih.gov They can modulate the activity of transcription factors such as nuclear factor (NF)-κB and activator protein (AP)-1, as well as protein kinase cascades like the mitogen-activated protein kinases (MAPKs). nih.gov By interfering with these pathways, these compounds can alter the expression of genes involved in inflammation, cell survival, and proliferation. In some contexts, the disruption of mitochondrial calcium handling and the subsequent generation of ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event that often culminates in cell death. mdpi.com

Role as Precursors for Bioactive Conjugates and Their Action Modes

The this compound scaffold is an excellent platform for the synthesis of more complex bioactive conjugates. Its constituent parts—the pyridine ring and the phenolic hydroxyl group—can serve as effective chelating sites for metal ions or as anchor points for conjugation to other molecules like peptides. researchgate.net

Peptide Bioconjugates: The scaffold can also be incorporated into larger biomolecules. For example, pyridyl-containing linkers have been used to synthesize Ruthenium(II)-peptide bioconjugates. In such conjugates, the peptide portion can guide the molecule to specific biological targets, while the metal complex acts as the active agent. This approach allows for the development of targeted therapeutics with potentially higher efficacy and lower off-target effects. The mode of action for such conjugates depends on the nature of both the peptide and the attached complex, with potential applications in anticancer and antibacterial therapies. The synthesis of terpyridine Schiff bases bearing other motifs further highlights the utility of this scaffold in creating functional molecules for applications such as chemosensors. mdpi.com

Immunomodulatory Mechanisms (if applicable to this specific scaffold class)

While direct immunomodulatory roles for this compound itself are not extensively detailed, the parent pyridine and phenol scaffolds are known to be present in molecules with anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net

The anti-inflammatory activity of many phenolic compounds is well-established. researchgate.net These effects are often attributed not only to their antioxidant capacity but also to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov As mentioned previously, phenols can interfere with the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2). nih.gov

Pyridine-containing structures also form the core of many anti-inflammatory drugs. mdpi.com Structure-activity relationship studies on certain hybrid molecules have shown that substitutions on the phenyl ring attached to a pyridine scaffold can significantly enhance anti-inflammatory activity. nih.gov The mechanism for some pyridine-containing non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, leading to a reduction in prostaglandin (B15479496) synthesis. Therefore, it is plausible that derivatives of this compound could exhibit immunomodulatory effects by influencing these critical inflammatory pathways, though specific investigations into this scaffold class are required for confirmation.

Concluding Perspectives and Future Research Directions

Synthesis and Characterization Advancements

Future research into 2-[(Pyridin-4-yl)methyl]phenol will likely focus on developing novel and efficient synthetic methodologies. While general synthetic routes for similar phenol (B47542) and pyridine-containing compounds exist, optimizing these for high-yield and high-purity production of this specific isomer is a key initial step. Methodologies such as the Kröhnke pyridine (B92270) synthesis, which is utilized for 4-aryl substituted terpyridines, could be adapted for related structures redalyc.org. Advanced synthetic strategies could explore greener reaction conditions, minimizing solvent use and energy consumption.

Furthermore, comprehensive characterization of this compound using a suite of modern analytical techniques is essential. While basic data may be available from commercial suppliers, in-depth spectroscopic and crystallographic studies are needed. Advanced nuclear magnetic resonance (NMR) techniques, mass spectrometry, and infrared (IR) spectroscopy will be crucial for elucidating its precise structural and electronic properties mdpi.com. Single-crystal X-ray diffraction would provide definitive information on its solid-state structure, including bond lengths, angles, and any intermolecular interactions such as hydrogen bonding redalyc.orgresearchgate.netnih.govnih.gov.

Opportunities in Coordination Chemistry and Catalysis

The presence of both a phenolic oxygen and a pyridinic nitrogen atom makes this compound a promising candidate as a ligand in coordination chemistry. The pyridine moiety is a well-established coordinating group for a wide range of transition metals wikipedia.org. The phenolic hydroxyl group can also coordinate to metal centers, either in its protonated form or as a deprotonated phenolate. This dual functionality opens up possibilities for the formation of various coordination complexes with diverse geometries and electronic properties mdpi.com.

Future research should explore the coordination behavior of this compound with various transition metals. The resulting metal complexes could exhibit interesting magnetic, optical, or electronic properties. A significant area of opportunity lies in the catalytic applications of these potential complexes. Metal complexes containing pyridine-based ligands have been shown to be effective catalysts in a variety of organic transformations, including cross-coupling reactions and oxidation reactions unimi.itnih.govacs.org. The specific steric and electronic environment provided by the this compound ligand could lead to novel catalytic activities and selectivities rsc.org.

Unexplored Avenues in Computational and Theoretical Chemistry

Computational and theoretical chemistry offer powerful tools to predict and understand the properties of this compound and its potential derivatives and complexes. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential redalyc.orgresearchgate.netresearchgate.netresearchgate.net. Such studies can provide insights into its reactivity, stability, and potential interaction sites for coordination or biological activity.

Future computational work could also model the formation of metal complexes with this compound, predicting their geometries, stabilities, and electronic spectra. Time-dependent DFT (TD-DFT) calculations could be used to simulate the UV-Vis absorption spectra of the compound and its complexes, aiding in the interpretation of experimental data redalyc.orgresearchgate.net. Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. These theoretical investigations can guide experimental work and accelerate the discovery of new applications nih.gov.

Future Directions in Mechanistic Biological Studies

The combination of a pyridine ring and a phenol group, both of which are found in numerous biologically active molecules, suggests that this compound may possess interesting pharmacological properties nih.govmdpi.comnih.gov. Phenolic compounds are known for their antioxidant and other health-promoting effects, while pyridine scaffolds are present in many pharmaceuticals nih.govmdpi.comresearchgate.net.

Initial in vitro screening of this compound against various biological targets, such as enzymes, receptors, and microbial strains, is a logical first step. For instance, related Schiff base compounds containing pyridin-3-yl and phenol moieties have been investigated for their antimicrobial and DNA-interacting properties gsconlinepress.comresearchgate.net. Should any significant biological activity be identified, subsequent mechanistic studies would be crucial to understand its mode of action at the molecular level. This could involve techniques such as enzyme kinetics, molecular docking, and cell-based assays to identify specific cellular pathways affected by the compound. The potential for this molecule to act as an anticancer, antimicrobial, or anti-inflammatory agent warrants thorough investigation nih.govresearchgate.net.

Potential for Derivatization and Application in Novel Chemical Systems

The structure of this compound offers several sites for chemical modification, opening up a vast chemical space for the synthesis of new derivatives with tailored properties. The phenolic hydroxyl group can be alkylated, acylated, or used as a handle for the attachment of other functional groups. The pyridine ring can be N-alkylated or substituted at its vacant positions. The aromatic phenol ring is also amenable to electrophilic substitution reactions.

The synthesis of a library of derivatives of this compound could lead to the discovery of compounds with enhanced biological activities, improved catalytic performance, or novel material properties. For example, incorporating this molecule into larger supramolecular architectures or polymers could lead to new materials with interesting optical or electronic properties nih.govresearchgate.net. The versatility of this chemical scaffold makes it a valuable building block for the development of a wide range of new chemical systems with potential applications in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Pyridin-4-yl)methyl]phenol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use palladium or copper catalysts for coupling reactions involving pyridine derivatives .
  • Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio for amine-phenol coupling) and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methylene bridges (δ 4.0–4.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
    • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., O–H···N interactions) using single-crystal data .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound?

  • Methodology :

  • Cross-validation : Compare DFT-calculated bond lengths/angles with X-ray crystallography data (e.g., C–C bonds: ±0.01 Å deviation) .
  • Software tools : Use Gaussian or ORCA for DFT optimization, then refine structures in SHELXL (for crystallography) or OLEX2 (for visualization) .
  • Error analysis : Identify outliers (e.g., torsional angles >5° deviation) and re-examine solvent effects or crystal-packing forces .

Q. What strategies are recommended for designing coordination complexes using this compound as a ligand?

  • Ligand design :

  • Chelation sites : The pyridyl nitrogen and phenolic oxygen act as bidentate donors for transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Steric effects : Substituents on the pyridine ring modulate metal-ligand bond angles (e.g., 90–120° for octahedral complexes) .
    • Synthetic steps :
  • Metal salt selection : Use nitrate or chloride salts (e.g., Cu(NO₃)₂) in ethanol/water mixtures (1:1 v/v) .
  • pH control : Maintain pH 6–7 to deprotonate the phenol group without precipitating metal hydroxides .
    • Characterization :
  • UV-Vis spectroscopy : Monitor d-d transitions (e.g., λ = 600–800 nm for Cu²⁺ complexes) .
  • Magnetic susceptibility : Assess paramagnetic behavior in SQUID magnetometry .

Q. How should researchers address discrepancies in bioactivity data across studies involving this compound derivatives?

  • Troubleshooting steps :

  • Purity validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial studies; ±5% DMSO as solvent) .
  • Statistical rigor : Use ANOVA with post-hoc tests (p <0.05) to confirm reproducibility across triplicate experiments .

Data Analysis and Interpretation

Q. What computational tools are critical for predicting the physicochemical properties of this compound?

  • Software recommendations :

  • ADMET prediction : Use SwissADME to estimate logP (2.5–3.0) and bioavailability scores .
  • Molecular docking (AutoDock Vina) : Screen ligand-protein interactions (e.g., binding affinity ≤-7.0 kcal/mol for kinase targets) .
    • Validation : Compare predicted vs. experimental solubility (e.g., 0.1–1.0 mg/mL in PBS) .

Q. How can crystallographic data for this compound be leveraged to inform synthetic modifications?

  • Key insights :

  • Hydrogen-bonding networks : Modify phenol/pyridine substituents to alter crystal packing (e.g., introduce –NO₂ groups to strengthen π-π stacking) .
  • Torsional flexibility : Adjust methylene bridge length to control conformational stability (e.g., C–C–C angles ~109.5°) .
    • Tools : Use Mercury (CCDC) to visualize intermolecular interactions and predict polymorphism risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.